molecular formula C14H17ClO3 B1343597 Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate CAS No. 951889-77-3

Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate

Cat. No.: B1343597
CAS No.: 951889-77-3
M. Wt: 268.73 g/mol
InChI Key: JULVTBIKDWOOTB-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 5-oxovalerate moiety, which is further substituted with a 4-chloro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate typically involves the esterification of 5-oxovaleric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

5-oxovaleric acid+ethanolH2SO4Ethyl 5-oxovalerate+H2O\text{5-oxovaleric acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl 5-oxovalerate} + \text{H}_2\text{O} 5-oxovaleric acid+ethanolH2​SO4​​Ethyl 5-oxovalerate+H2​O

Subsequently, the ethyl 5-oxovalerate undergoes a Friedel-Crafts acylation reaction with 4-chloro-2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve stirring the mixture at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 5-(4-chloro-2-methylphenyl)-5-oxovaleric acid.

    Reduction: Formation of 5-(4-chloro-2-methylphenyl)-5-hydroxyvalerate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 5-(4-chloro-2-methylphenyl)-5-oxovaleric acid, which can then interact with biological targets. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate can be compared with similar compounds such as:

    Ethyl 5-oxovalerate: Lacks the 4-chloro-2-methylphenyl group, making it less specific in its applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and applications.

    Ethyl 5-(4-chlorophenyl)-5-oxovalerate: Similar structure but without the methyl group on the phenyl ring, which may influence its biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(4-chloro-2-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c1-3-18-14(17)6-4-5-13(16)12-8-7-11(15)9-10(12)2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULVTBIKDWOOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249265
Record name Ethyl 4-chloro-2-methyl-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-77-3
Record name Ethyl 4-chloro-2-methyl-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-2-methyl-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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